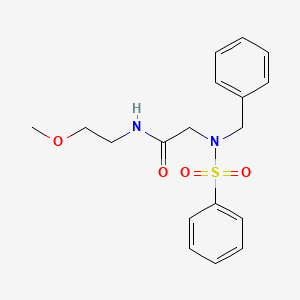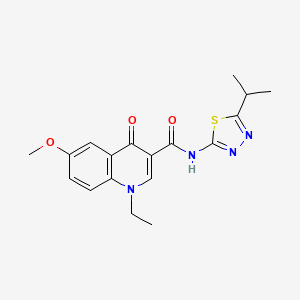![molecular formula C21H18ClN3O2S B5126020 2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CAPTB and is a member of the benzamide family of compounds.
作用机制
The mechanism of action of CAPTB is not fully understood, but it is believed to interact with several cellular pathways. One proposed mechanism is that CAPTB inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression. By inhibiting these enzymes, CAPTB may alter the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
CAPTB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CAPTB has been shown to inhibit the activity of certain enzymes involved in lipid metabolism. This may make it useful in the treatment of metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
One advantage of using CAPTB in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on CAPTB. One area of research could focus on its potential as an anti-cancer agent in combination with other chemotherapeutic drugs. Additionally, further studies could explore its potential as a treatment for metabolic disorders and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of CAPTB and its interactions with cellular pathways.
合成方法
The synthesis of CAPTB is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with thioacetic acid to produce 4-chlorobenzyl thioacetate. This intermediate is then reacted with 3-pyridinemethanol to produce the final product, CAPTB.
科学研究应用
CAPTB has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that CAPTB can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, CAPTB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-16-7-9-17(10-8-16)28-14-20(26)25-19-6-2-1-5-18(19)21(27)24-13-15-4-3-11-23-12-15/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEAPHKBMQUWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-fluorobenzamide](/img/structure/B5125970.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)